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Compound of Interest

Compound Name: 4'-Phenoxyacetophenone

Cat. No.: B1582894

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the essential physicochemical properties of 4'-
Phenoxyacetophenone, a versatile ketone with significant applications in organic synthesis
and medicinal chemistry. The following sections are designed to offer not only a compilation of
data but also a practical understanding of the experimental methodologies and the scientific
rationale behind them, ensuring a robust foundation for its use in research and development.

Chemical Identity and Structural Elucidation

4'-Phenoxyacetophenone, an aromatic ketone, is structurally characterized by a phenoxy
group and an acetyl group attached to a benzene ring. This unique arrangement of functional
groups dictates its chemical reactivity and physical behavior.
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Identifier Value Source

IUPAC Name 1-(4-phenoxyphenyl)ethanone [1]
p-Phenoxyacetophenone, 4-

Synonyms [2]
Acetylphenyl phenyl ether

CAS Number 5031-78-7 [2][3]

Molecular Formula C14H1202 [2][3]

Molecular Weight 212.24 g/mol [2]

Chemical Structure

Diagram 1: Chemical Structure of 4'-Phenoxyacetophenone

Caption: 2D structure of 4'-Phenoxyacetophenone.

Physical and Thermal Properties

The physical state and thermal characteristics of a compound are critical for its handling,

storage, and application in various chemical processes.

Property Value Experimental Method
White to light yellow crystalline ) i
Appearance Visual Inspection
powder
] ] Differential Scanning
Melting Point 50-52 °C ]
Calorimetry (DSC)
Boiling Point 200 °C at 12 mmHg Vacuum Distillation
Flash Point 113 °C (closed cup) Closed-cup flash point tester

In-depth Analysis: Melting Point Determination by
Differential Scanning Calorimetry (DSC)
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While traditional melting point apparatus provides a range, Differential Scanning Calorimetry
(DSC) offers a more precise and quantitative analysis of the melting process. DSC measures
the difference in heat flow between the sample and a reference as a function of temperature.
This technique not only provides an accurate melting point (Tm) but also the enthalpy of fusion
(AHfus), which is the energy required to induce the phase change.

Rationale for using DSC:
e High Precision and Accuracy: DSC provides highly reproducible and accurate data.
o Quantitative Data: It quantifies the energy associated with thermal transitions.

o Purity Assessment: The shape of the DSC peak can provide an indication of the sample's
purity. Impurities typically lead to a broadening of the melting peak and a depression of the
melting point.[4]

Experimental Protocol: DSC Analysis of 4'-Phenoxyacetophenone

o Sample Preparation: Accurately weigh 5-10 mg of 4'-Phenoxyacetophenone into an
aluminum DSC pan.

e Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent
oxidative degradation.

e Thermal Program:
o Equilibrate the sample at 25 °C.
o Ramp the temperature from 25 °C to 80 °C at a heating rate of 10 °C/min.

o Data Analysis: The melting point is determined as the onset temperature of the endothermic
melting peak. The enthalpy of fusion is calculated by integrating the area under the melting
peak.

Diagram 2: Workflow for DSC Analysis

Caption: A streamlined workflow for melting point determination using DSC.
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Solubility Profile

The solubility of 4'-Phenoxyacetophenone in various solvents is a key parameter for its use in
synthesis, purification, and formulation. As a general rule, "like dissolves like," meaning polar
compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[5] 4'-
Phenoxyacetophenone, with its polar carbonyl group and large non-polar aromatic structure,
exhibits a nuanced solubility profile.

Solvent Solubility Rationale

The large, non-polar aromatic

rings dominate the molecule's
Water Insoluble o

character, making it

hydrophobic.[2][3]

The hydroxyl group of ethanol

can interact with the polar
Ethanol Soluble

carbonyl group of 4'-

phenoxyacetophenone.

Acetone is a polar aprotic
solvent that can effectively

Acetone Soluble
solvate the polar carbonyl

group.[3]

Hexane is a non-polar solvent
Hexane Sparingly soluble and has limited interaction with

the polar carbonyl group.

Experimental Protocol: Qualitative Solubility Determination

Preparation: Add approximately 25 mg of 4'-Phenoxyacetophenone to a small test tube.

Solvent Addition: Add 0.75 mL of the desired solvent in small portions.

Observation: After each addition, vigorously shake the test tube and observe if the solid
dissolves completely.

Classification:
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o Soluble: The entire solid dissolves.
o Sparingly soluble: A portion of the solid dissolves.
o Insoluble: The solid does not visibly dissolve.

This protocol provides a rapid and effective way to screen for suitable solvents for reactions,
recrystallization, and formulation development.[6][7]

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of the molecule, allowing for unambiguous
identification and structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
For 4'-Phenoxyacetophenone, the key diagnostic absorption bands are related to the
carbonyl group and the aromatic rings.

Expected Wavenumber

Functional Group Vibrational Mode

(cm™)
C=0 (Ketone) Stretch ~1685
C=C (Aromatic) Stretch 1600-1450
C-O-C (Ether) Asymmetric Stretch ~1240
sp2 C-H (Aromatic) Stretch 3100-3000
sp3 C-H (Methyl) Stretch 3000-2850

Interpretation: The carbonyl (C=0) stretching frequency in aromatic ketones is typically lower
than in aliphatic ketones (around 1715 cm~1) due to conjugation with the aromatic ring, which
delocalizes the pi electrons and weakens the C=0 bond.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
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o Sample Preparation: Place a small amount of the powdered 4'-Phenoxyacetophenone
directly onto the ATR crystal.

» Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Collect the spectrum over the range of 4000-400 cm~1.

» Background Correction: A background spectrum of the clean ATR crystal should be collected
and subtracted from the sample spectrum.

Rationale for ATR-IR: This technique requires minimal sample preparation and is suitable for
solid samples, making it a rapid and convenient method for routine analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR):

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.9 Doublet 2H ortho to the carbonyl
group
_ Aromatic protons of
~7.4 Multiplet 2H
the phenoxy group
] Aromatic proton of the
~7.2 Multiplet 1H
phenoxy group
~7.0 Multiplet 4H Aromatic protons
_ Methyl protons of the
~2.5 Singlet 3H

acetyl group

13C NMR (Carbon NMR):
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Chemical Shift (6, ppm) Assighment
~197 Carbonyl carbon
~162 Aromatic carbon attached to the ether oxygen

Aromatic carbon of the phenoxy group attached

~156

to oxygen
~132-120 Aromatic carbons
~26 Methyl carbon

Experimental Protocol: 1H and 3C NMR Spectroscopy

o Sample Preparation: Dissolve 10-20 mg of 4'-Phenoxyacetophenone in approximately 0.7
mL of a deuterated solvent (e.g., CDCIz) in an NMR tube.[10]

¢ Instrument Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to the
magnet's temperature. The instrument is locked onto the deuterium signal of the solvent.

o Data Acquisition: Acquire the *H spectrum followed by the 13C spectrum. For 13C NMR, a
sufficient number of scans should be acquired to achieve a good signal-to-noise ratio,
especially for the quaternary carbonyl carbon.

o Data Processing: The acquired data (Free Induction Decay - FID) is Fourier transformed to
generate the NMR spectrum. The spectrum is then phased, baseline corrected, and
referenced (typically to the residual solvent peak or tetramethylsilane).

Diagram 3: NMR Spectroscopy Workflow
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Caption: A standard workflow for acquiring NMR spectra.

Applications in Research and Drug Development
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4'-Phenoxyacetophenone serves as a valuable building block in the synthesis of more
complex molecules, particularly in the pharmaceutical and fine chemical industries.[3] Aryl
ketones, in general, are versatile synthons for the creation of heterocyclic compounds, which
are prevalent in many drug molecules.[11]

o Pharmaceutical Intermediates: The phenoxy and acetyl moieties can be further
functionalized to introduce a variety of substituents, making it a key intermediate in the
synthesis of potential therapeutic agents.[3]

e Organic Synthesis: It is used as a starting material for reactions such as the Willgerodt-
Kindler reaction to produce 4-phenoxyphenylacetic acid and its derivatives, which have
applications in the development of non-steroidal anti-inflammatory drugs (NSAIDS).

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4'-
Phenoxyacetophenone.

e Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[1]

o Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab
coat. Use in a well-ventilated area.

o Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical
properties of 4'-Phenoxyacetophenone. By understanding these properties and the
experimental techniques used to determine them, researchers, scientists, and drug
development professionals can effectively and safely utilize this compound in their work. The
provided protocols and rationales are intended to serve as a practical resource for laboratory
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1582894?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/4-phenoxyacetophenone-dic13125.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10195057/
https://wap.guidechem.com/encyclopedia/4-phenoxyacetophenone-dic13125.html
https://www.benchchem.com/product/b1582894?utm_src=pdf-body
https://www.benchchem.com/product/b1582894?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4_-Phenoxyacetophenone
https://www.benchchem.com/product/b1582894?utm_src=pdf-body
https://www.benchchem.com/product/b1582894?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1.

4'-Phenoxyacetophenone | C14H1202 | CID 236783 - PubChem

[pubchem.ncbi.nim.nih.gov]

« 2.
e 3.

°
© (0] ~ [o2] 1 H

4'-Phenoxyacetophenone | 5031-78-7 [chemicalbook.com]

Page loading... [wap.guidechem.com]

. youtube.com [youtube.com]

. youtube.com [youtube.com]

. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

. scribd.com [scribd.com]

. Spectroscopyonline.com [spectroscopyonline.com]

. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

e 10. orgchemboulder.com [orgchemboulder.com]

e 11. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds -
PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A Comprehensive Technical Guide to the
Physicochemical Properties of 4'-Phenoxyacetophenone]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1582894+#physicochemical-
properties-of-4-phenoxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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